Exo-epiboxidine -

Exo-epiboxidine

Catalog Number: EVT-10946489
CAS Number:
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Exo-epiboxidine is classified as a methylisoxazole analog of epibatidine. It falls under the category of bicyclic compounds, specifically the 7-azabicyclo[2.2.1]heptane framework. The compound has garnered interest due to its structural modifications that enhance its selectivity and efficacy at nicotinic receptors, particularly the α4β2 and α7 subtypes.

Synthesis Analysis

Methods and Technical Details

The synthesis of exo-epiboxidine involves several key steps that utilize various organic chemistry techniques. One notable approach includes:

  1. Formation of the Bicyclic Structure: The synthesis typically begins with the preparation of a bicyclic precursor, which is achieved through cyclization reactions involving suitable starting materials.
  2. Substitution Reactions: The introduction of the methylisoxazolyl group is performed via nucleophilic substitution or other coupling reactions that allow for the selective incorporation of this functional group.
  3. Purification: After synthesis, the product undergoes purification processes such as chromatography to isolate exo-epiboxidine in its pure form.

Recent studies have highlighted advancements in synthetic methodologies that improve yields and enantioselectivity, making it feasible to produce this compound with high purity and specific stereochemistry .

Molecular Structure Analysis

Structure and Data

Exo-epiboxidine features a unique molecular structure characterized by:

  • Bicyclic Framework: The core structure consists of a 7-azabicyclo[2.2.1]heptane system.
  • Methylisoxazolyl Substitution: The presence of a methylisoxazolyl ring enhances its interaction with nicotinic receptors.

The molecular formula for exo-epiboxidine is C10_{10}H12_{12}N2_{2}O, and its molecular weight is approximately 176.22 g/mol. The compound exhibits specific stereochemical configurations that are crucial for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Exo-epiboxidine participates in various chemical reactions that are relevant to its pharmacological activity:

  1. Agonistic Activity: As a ligand for nicotinic acetylcholine receptors, exo-epiboxidine activates these receptors, mimicking the action of acetylcholine.
  2. Modification Reactions: Structural modifications can be performed to explore derivatives that may enhance selectivity or reduce toxicity.

Research indicates that modifications to the nitrogen position or alterations in substituents can significantly affect binding affinity and receptor activation profiles .

Mechanism of Action

Process and Data

The mechanism of action for exo-epiboxidine primarily involves:

  1. Binding to Nicotinic Receptors: Exo-epiboxidine binds to α4β2 and α7 nicotinic acetylcholine receptors, leading to receptor activation.
  2. Signal Transduction: Upon binding, it induces conformational changes in the receptor, resulting in the opening of ion channels and subsequent neuronal excitability.

Pharmacological studies demonstrate that exo-epiboxidine exhibits high selectivity for these receptor subtypes, which underpins its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Exo-epiboxidine possesses several notable physical and chemical properties:

The compound's melting point ranges around 120–125°C, indicating its solid-state characteristics at room temperature .

Applications

Scientific Uses

Exo-epiboxidine has several promising applications in scientific research:

  1. Neuropharmacology: Due to its agonistic properties at nicotinic receptors, it serves as a valuable tool for studying receptor function and signaling pathways.
  2. Pain Management Research: Its analgesic potential makes it a candidate for developing new pain relief medications with improved safety profiles compared to traditional opioids.
  3. Drug Development: Ongoing research focuses on synthesizing derivatives with enhanced efficacy or reduced side effects for potential therapeutic use in various neurological disorders .
Introduction to Exo-Epiboxidine in Nicotinic Acetylcholine Receptor Research

Historical Context and Discovery of Exo-Epiboxidine as an Epibatidine Analog

Exo-epiboxidine (systematic name: (1R,4S,6S)-6-(3-methylisoxazol-5-yl)-7-azabicyclo[2.2.1]heptane) emerged in the mid-1990s as a strategically designed analog of the natural alkaloid epibatidine. Epibatidine, isolated in 1992 from the skin of the Ecuadoran poison frog Epipedobates tricolor, demonstrated exceptional analgesic potency—200-fold greater than morphine—mediated through selective agonism of neuronal nicotinic acetylcholine receptors [1] [5]. However, its therapeutic potential was severely limited by high toxicity, including respiratory paralysis, seizures, hypertension, and neuromuscular blockade, stemming from non-selective activation of multiple nicotinic receptor subtypes (e.g., α4β2, α3β4, α7) [1] [6]. This narrow therapeutic window spurred efforts to synthesize structurally modified analogs with improved selectivity and reduced toxicity [1] [3].

Exo-epiboxidine was developed through a rational molecular design strategy that replaced epibatidine’s chloropyridinyl moiety with a 3-methylisoxazolyl bioisostere [2] [3] [7]. This modification was inspired by earlier work on the nicotine analog ABT-418, which incorporated a methylisoxazole ring to enhance central nervous system selectivity [3]. Initial synthesis and pharmacological characterization of (±)-exo-epiboxidine (referred to in early literature as epiboxidine) were reported by Badio and colleagues in 1997 [2] [3]. The compound retained the 7-azabicyclo[2.2.1]heptane ("nortropane") bridgehead structure of epibatidine but featured the novel heterocyclic substitution, fundamentally altering its receptor interaction profile [2] [4].

Table 1: Key Structural Differences Between Epibatidine and Exo-Epiboxidine

FeatureEpibatidineExo-Epiboxidine
Aromatic Ring6-Chloro-3-pyridinyl3-Methylisoxazol-5-yl
Core Structure7-Azabicyclo[2.2.1]heptane7-Azabicyclo[2.2.1]heptane
StereochemistryNaturally occurring (-)-enantiomerSynthesized as racemate; active enantiomer (1R,4S,6S) later resolved
Molecular FormulaC₁₁H₁₃ClN₂C₁₀H₁₄N₂O
Molecular Weight208.69 g/mol178.23 g/mol

Role of Exo-Epiboxidine in Advancing Nicotinic Receptor Pharmacology

Exo-epiboxidine served as a critical pharmacological tool for dissecting nicotinic acetylcholine receptor (nAChR) subtype functions and refining structure-activity relationship models. Its development coincided with growing recognition that nAChRs comprise diverse pentameric ligand-gated ion channel subtypes with distinct physiological roles. Key contributions include:

  • Elucidating Subtype-Selectivity Profiles: Radioligand binding studies revealed exo-epiboxidine’s unique selectivity pattern. While epibatidine exhibited picomolar affinity for α4β2 (Kᵢ = 40 pM) and nanomolar affinity for ganglionic α3β4 receptors, exo-epiboxidine showed a 10-fold reduction in affinity for α4β2 receptors (Kᵢ = 0.6 nM) but retained near-equipotent affinity for α3β4 receptors (functional EC₅₀ in PC12 cells: 0.52 μM vs. epibatidine’s 0.54 μM) [2] [3] [4]. This divergence highlighted the role of the heteroaromatic ring in dictating subtype specificity and challenged early pharmacophore models assuming uniform interactions across nAChR subtypes [3] [5] [8].

  • Probing Analgesic Mechanisms: Exo-epiboxidine demonstrated significant, though reduced, antinociceptive activity in murine hot-plate assays, being approximately 10-fold less potent than epibatidine [2] [3]. Crucially, this analgesia was blocked by the non-selective nAChR antagonist mecamylamine, confirming mediation via central nicotinic pathways distinct from opioid receptors [3] [6]. Its reduced toxicity relative to epibatidine (lethal dose significantly higher) provided indirect evidence that ganglionic (α3β4) and neuromuscular (α1β1γδ) receptor activation contributed less to its adverse effects [3] [4] [7]. This supported the hypothesis that α4β2 agonism primarily drove analgesia, while α3β4 and muscle-type receptor activation mediated toxicity.

  • Validating the Methylisoxazole Strategy: The retained potency at α3β4 receptors despite isoxazole substitution demonstrated that bioisosteric replacement could partially decouple activity at different nAChR subtypes. This validated the methylisoxazole ring as a viable pharmacophore element for targeting neuronal nAChRs, influencing subsequent drug design efforts, including the development of ABT-418 and other cognitive-enhancing agents [3] [5].

  • Enabling Molecular Modeling and SAR: Exo-epiboxidine became a template for extensive structure-activity relationship studies. Docking simulations into homology models of α4β2 and α3β4 nAChRs suggested that the methylisoxazole ring formed hydrogen bonds and hydrophobic interactions within the orthosteric binding pocket, but with distinct geometries compared to epibatidine’s chloropyridine [8]. Derivatives incorporating dihydroisoxazole rings or spirocyclic modifications showed drastically reduced affinity (e.g., Kᵢ = 4.3–126 μM at α4β2), underscoring the critical importance of the planar, aromatic isoxazole for high-affinity binding [8]. These findings refined pharmacophore models by emphasizing the necessity of an aromatic "cation-pi" interaction site and specific hydrogen-bond acceptors.

Table 2: Pharmacological Profile of Exo-Epiboxidine Relative to Reference Agonists

ParameterExo-EpiboxidineEpibatidineABT-418Nicotine
α4β2 Binding Kᵢ (nM)0.6 [3]0.04 [3]10 [3]1–10 [5]
α3β4 Functional EC₅₀ (μM)0.52 [3]0.54 [3]>100 [3]8–50 [5]
α1β1γδ Functional EC₅₀ (μM)8.4 [3]1.6 [3]250 [3]50–100 [5]
Analgesic ED₅₀ (Hot Plate)~10 μmol/kg [3] [4]~1 μmol/kg [3]~50 μmol/kg [3]>100 μmol/kg [3]
Toxicity (LD₅₀ approx.)Significantly > Epibatidine [3] [7]~0.002 mg/kg [1]Moderate [3]Moderate [5]

Properties

Product Name

Exo-epiboxidine

IUPAC Name

5-[(1R,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8+,9-/m1/s1

InChI Key

GEEFPQBPVBFCSD-HRDYMLBCSA-N

Canonical SMILES

CC1=NOC(=C1)C2CC3CCC2N3

Isomeric SMILES

CC1=NOC(=C1)[C@H]2C[C@H]3CC[C@H]2N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.